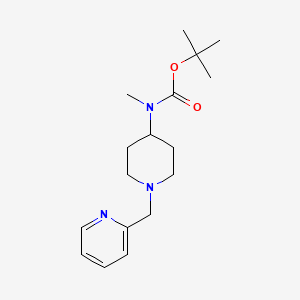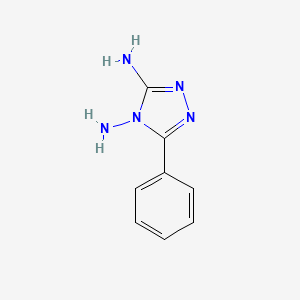
1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2,4-Dibromobenzènesulfonyl)-4-phénylpiperazine est un composé chimique appartenant à la classe des sulfonylpiperazines. Ce composé est caractérisé par la présence d'un groupe dibromobenzènesulfonyle lié à une fraction phénylpiperazine. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(2,4-Dibromobenzènesulfonyl)-4-phénylpiperazine implique généralement la réaction du chlorure de 2,4-dibromobenzènesulfonyle avec la 4-phénylpiperazine. La réaction est réalisée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour s'adapter à des quantités plus importantes. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(2,4-Dibromobenzènesulfonyl)-4-phénylpiperazine subit diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile en raison de la présence du groupe sulfonyle.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées, conduisant à la formation de différents produits.
Substitution aromatique électrophile : Le cycle aromatique du composé peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols. La réaction est généralement effectuée dans des solvants polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de dérivés de sulfonamide, tandis que l'oxydation peut conduire à la formation de composés de sulfone.
Applications de recherche scientifique
La 1-(2,4-Dibromobenzènesulfonyl)-4-phénylpiperazine est utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études biochimiques pour étudier les interactions entre les sulfonylpiperazines et les cibles biologiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 1-(2,4-Dibromobenzènesulfonyl)-4-phénylpiperazine implique son interaction avec des cibles moléculaires par le biais de ses groupes sulfonyle et aromatique. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur des protéines ou d'autres biomolécules, ce qui entraîne des modifications de leur structure et de leur fonction. Les voies spécifiques impliquées dépendent du contexte biologique et de la nature des molécules cibles.
Applications De Recherche Scientifique
1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between sulfonyl piperazines and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dibromobenzenesulfonyl)-4-phenylpiperazine involves its interaction with molecular targets through its sulfonyl and aromatic groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,4-Dichlorobenzènesulfonyl)-4-phénylpiperazine
- 1-(2,4-Difluorobenzènesulfonyl)-4-phénylpiperazine
- 1-(2,4-Diméthylbenzènesulfonyl)-4-phénylpiperazine
Unicité
La 1-(2,4-Dibromobenzènesulfonyl)-4-phénylpiperazine est unique en raison de la présence d'atomes de brome, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues chloro, fluoro et méthyle. Les atomes de brome peuvent participer à des interactions spécifiques, telles que la liaison halogène, ce qui peut influencer le comportement du composé dans les systèmes chimiques et biologiques.
Propriétés
Formule moléculaire |
C16H16Br2N2O2S |
|---|---|
Poids moléculaire |
460.2 g/mol |
Nom IUPAC |
1-(2,4-dibromophenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C16H16Br2N2O2S/c17-13-6-7-16(15(18)12-13)23(21,22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Clé InChI |
FJPAOJIRTRABCA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B12121457.png)

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)



![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)


![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)
![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)
